N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxybenzamide
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Overview
Description
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring fused with a benzamide structure, which includes a cyano group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-hydroxybenzamide typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of the corresponding benzothiophene ketone.
Reduction: Formation of the corresponding benzothiophene amine.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of JNK2 and JNK3, it binds to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of target proteins. This inhibition can modulate various cellular pathways involved in stress responses, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a hydroxy group.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthylamide: Contains a naphthyl group instead of a hydroxybenzamide moiety.
Uniqueness
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a cyano group on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-9-12-10-5-2-4-8-14(10)21-16(12)18-15(20)11-6-1-3-7-13(11)19/h1,3,6-7,19H,2,4-5,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUYLJCKNAEWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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